molecular formula C22H29N3O4S B2430818 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251621-34-7

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2430818
CAS No.: 1251621-34-7
M. Wt: 431.55
InChI Key: LUCASCWEOZJIAM-UHFFFAOYSA-N
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Description

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with an azepane ring, and it is functionalized with a sulfonyl group and a mesitylacetamide moiety

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-16-13-17(2)21(18(3)14-16)23-20(26)15-24-10-8-9-19(22(24)27)30(28,29)25-11-6-4-5-7-12-25/h8-10,13-14H,4-7,11-12,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCASCWEOZJIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The pyridine ring is then fused with the azepane ring through cyclization reactions. Finally, the mesitylacetamide moiety is introduced via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) can be used to enhance the efficiency of the reactions . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted pyridine derivatives. These products can be further functionalized to create a wide range of compounds with diverse applications.

Scientific Research Applications

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for the treatment of various diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can interact with nucleic acids, affecting gene expression and cellular functions. The mesitylacetamide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the mesitylacetamide moiety, which enhances its lipophilicity and potential bioactivity. The combination of the azepane and pyridine rings also provides a unique structural framework that can interact with a wide range of biological targets.

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an azepane sulfonamide moiety and a dihydropyridine structure, suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has a molecular formula of C21H28N4O4S and a molecular weight of approximately 432.54 g/mol. The presence of multiple functional groups, such as sulfonamide and dihydropyridine components, enhances its potential reactivity and interaction with biological systems.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group may facilitate binding to target sites, influencing their activity. Additionally, the dihydropyridine moiety may enhance stability and bioavailability.

Biological Activities

Research has indicated that compounds with similar structures often exhibit significant biological activities. Notably, the compound's potential interactions with P2Y receptors are particularly relevant. P2Y receptors are involved in various physiological processes and are over-expressed in several pathological conditions such as neurodegenerative disorders, thrombosis, and cancer.

Table 1: Biological Activities Related to P2Y Receptors

Receptor Biological Function Pathological Conditions
P2Y1Platelet activationThrombosis
P2Y2Inflammation regulationCardiovascular diseases
P2Y4Cellular signalingCancer
P2Y6Inflammatory responsesInflammatory diseases

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to the target compound. For instance, a study published in 2023 explored the synthesis of various derivatives as antagonists of P2Y receptors. The derivatives exhibited moderate to excellent inhibitory potential against P2Y1 receptors, indicating their therapeutic promise in conditions associated with platelet aggregation and vascular inflammation .

Example Study:

In one study, researchers synthesized a series of compounds structurally related to 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-(dimethylamino)phenyl)acetamide . The efficacy of these compounds was assessed using calcium mobilization assays on stably transfected cell lines expressing various P2Y receptors. The results demonstrated that several derivatives showed significant antagonistic activity against P2Y1 receptors.

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